Spilanthol

Catalog No.
S623612
CAS No.
25394-57-4
M.F
C₁₄H₂₃NO
M. Wt
221.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spilanthol

CAS Number

25394-57-4

Product Name

Spilanthol

IUPAC Name

(2E,6Z,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide

Molecular Formula

C₁₄H₂₃NO

Molecular Weight

221.34 g/mol

InChI

InChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,15,16)/b5-4+,7-6-,11-10+

InChI Key

BXOCHUWSGYYSFW-HVWOQQCMSA-N

SMILES

CC=CC=CCCC=CC(=O)NCC(C)C

Solubility

Insoluble in water
Soluble (in ethanol)

Synonyms

(2E,6Z,8E)-N-(2-Methylpropyl)-2,6,8-decatrienamide; (E,E,Z)-N-(2-Methylpropyl)-2,6,8-decatrienamide; (E,E,Z)- N-Isobutyl-2,6,8-decatrienamide; Affinin; 2E,6Z,8E-Decatrienoic Acid N-Isobutylamide; N-Isobutyldeca-trans-2,cis-6,trans-8-trienamide;

Canonical SMILES

CC=CC=CCCC=CC(=O)NCC(C)C

Isomeric SMILES

C/C=C/C=C\CC/C=C/C(=O)NCC(C)C

Spilanthol is a naturally occurring alkylamide found in the flowers and leaves of the Spilanthes acmella plant, also known as the "acmella flower" or "para cress" []. It has been used traditionally in various cultures for medicinal purposes, and recent scientific research is exploring its potential therapeutic applications in several areas.

Anti-Inflammatory and Wound Healing Properties

Studies suggest that spilanthol possesses significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators and enzymes, thereby reducing inflammation and promoting wound healing []. In animal models of dermatitis and pancreatitis, spilanthol application effectively reduced inflammation and tissue damage [].

Potential for Pain Management

Spilanthol exhibits local anesthetic and analgesic effects. Studies have demonstrated its ability to temporarily numb the tongue and reduce toothache pain when applied topically []. Additionally, research suggests that spilanthol may be beneficial in managing chronic pain conditions by modulating pain signaling pathways.

Antifungal Activity

Spilanthol exhibits promising antifungal properties against various fungal strains, including the multidrug-resistant Candida albicans, a common cause of vulvovaginal candidiasis. Studies have shown that spilanthol disrupts fungal biofilm formation and growth, suggesting its potential as a therapeutic agent for fungal infections [].

Spilanthol is classified as an N-alkylamide, specifically N-isobutyl-(2E,4Z,8Z,10E)-dodecatetraenamide. It is notable for its pungent taste and is often associated with stimulating salivation and producing a local anesthetic effect. The compound has a molecular formula of C${12}$H${19}$N and is recognized for its insecticidal properties .

Spilanthol's mechanism of action, particularly its anesthetic effect, is believed to involve inhibition of transient receptor potential (TRP) channels []. TRP channels are membrane proteins involved in various sensory functions, including pain perception. Spilanthol is thought to bind to these channels, blocking the flow of ions and reducing the transmission of pain signals [].

Spilanthol exhibits a wide range of biological activities:

  • Anti-inflammatory Effects: It inhibits inflammatory transcription factors and inducible nitric oxide synthase (iNOS), contributing to its anti-inflammatory properties in models of dermatitis and pancreatitis .
  • Analgesic Properties: The compound has been shown to provide pain relief by acting on the trigeminal nerve pathways .
  • Insecticidal Activity: Spilanthol has demonstrated effectiveness against various pests due to its ability to disrupt their physiological processes .
  • Antimicrobial Activity: It exhibits antibacterial and antifungal properties, making it a potential candidate for natural preservatives or therapeutic agents .

Several methods have been developed for synthesizing spilanthol, including:

  • Extraction from Natural Sources: Spilanthol can be extracted from Acmella oleracea using techniques such as supercritical carbon dioxide extraction and microwave-assisted extraction. These methods aim to maximize yield while minimizing environmental impact .
  • Chemical Synthesis: Laboratory synthesis involves multi-step organic reactions that can produce spilanthol from simpler precursors through amide bond formation .

Spilanthol has numerous applications across various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and analgesic properties, spilanthol is being explored for use in pain management therapies .
  • Agriculture: Its insecticidal properties make it a candidate for natural pesticides, offering an alternative to synthetic chemicals .
  • Food Industry: Spilanthol's ability to stimulate salivation can be utilized in food products aimed at enhancing flavor perception or as a natural preservative due to its antimicrobial effects .

Research indicates that spilanthol interacts with various biological systems:

  • It modulates intracellular signaling pathways by affecting cyclic adenosine monophosphate (cAMP) levels, which has implications for kidney function and fluid balance .
  • Studies have shown that spilanthol can enhance skin penetration of other compounds, indicating potential use in transdermal drug delivery systems .

Several compounds share structural similarities with spilanthol, primarily other N-alkylamides. Notable examples include:

Compound NameSourceKey Features
Undeca-2E-ene-8,10-diynoic Acid IsobutylamideSpilanthes acmellaExhibits similar analgesic properties
PelargonidinVarious plantsKnown for its antioxidant activity
CapsaicinChili peppersPotent analgesic; activates TRPV1 receptors

Uniqueness of Spilanthol: While many N-alkylamides exhibit bioactive properties, spilanthol is particularly noted for its unique combination of pungency and local anesthetic effects, making it distinct among its peers.

Physical Description

Clear, colourless to yellowish brown oil or semisolid; sweet aroma with tingling sensation

XLogP3

3.6

Density

0.945-0.947

UNII

4W9L3S4856

Wikipedia

Affinin

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Dates

Modify: 2024-04-14

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